5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
The compound 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of the imidazo[4,5-b]pyridine scaffold, characterized by a carboxylic acid group at position 7, a methyl substituent at position 2, and a 3-ethoxy-4-hydroxyphenyl moiety at position 4.
The synthesis of such compounds typically involves condensation reactions of 2,3-diaminopyridine derivatives with carboxylic acids or esters under acidic or catalytic conditions, followed by purification via techniques like preparative HPLC .
Properties
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-3-23-13-6-9(4-5-12(13)20)11-7-10(16(21)22)14-15(19-11)18-8(2)17-14/h4-7,20H,3H2,1-2H3,(H,21,22)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCHVJAMHASBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by functionalization at specific positions.
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a carbonyl compound under acidic or basic conditions.
Functionalization: The introduction of the ethoxy and hydroxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an imidazo[4,5-b]pyridine core, an ethoxy group, a hydroxyphenyl group, and a carboxylic acid moiety. The molecular formula is with a molecular weight of 313.31 g/mol.
Biological Activities
Research indicates that 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits several biological activities:
Anticancer Properties
Studies have shown that compounds within this class possess anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines including hepatocellular carcinoma (HepG2), lung carcinoma (SK-LU-1), and breast cancer (MCF-7). The results indicate significant cytotoxic effects, with some compounds demonstrating IC50 values lower than 2 μg/mL against MCF-7 cells .
Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to antioxidant activity. Compounds similar to this imidazo derivative have been assessed for their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Enzyme Inhibition
Research has identified potential applications in inhibiting specific enzymes related to cancer progression and metastasis. For example, studies on related imidazo compounds have demonstrated effectiveness in inhibiting protein geranylgeranylation, which is crucial for the function of several oncogenic proteins .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of several imidazo derivatives, including this compound. The compound was tested against multiple cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antioxidant Properties
In another investigation focusing on antioxidant properties, this compound was part of a series evaluated for their ability to reduce oxidative stress markers in vitro. The results indicated that the hydroxyl groups significantly enhanced the scavenging activity compared to non-hydroxylated analogs .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and hydroxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Comparison with Similar Compounds
Analysis :
- Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit improved metabolic stability due to fluorine’s electronegativity, a common strategy in medicinal chemistry .
Functional Group Modifications at Position 7
The carboxylic acid at position 7 is a critical pharmacophore. Modifications to this group alter solubility and target binding:
Analysis :
- The free carboxylic acid in the target compound may enhance solubility in aqueous environments compared to ester derivatives (e.g., methyl ester in ), but could limit blood-brain barrier penetration.
Core Scaffold Modifications
Replacement of the imidazo[4,5-b]pyridine core with other heterocycles alters activity profiles:
Analysis :
- Thiazolo[4,5-b]pyridine derivatives (e.g., ) introduce sulfur, which may enhance interactions with metal ions in enzyme active sites.
- Pyrimido[4,5-b]quinoline analogs (e.g., D13 in ) exhibit antifungal activity, suggesting that core expansion (e.g., adding a quinoline ring) can diversify biological applications.
Biological Activity
5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound, including its ethoxy and hydroxyphenyl substituents, contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 313.31 g/mol. The compound features an imidazo[4,5-b]pyridine core fused with a carboxylic acid group and substituted with ethoxy and hydroxy groups. This structural configuration is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 313.31 g/mol |
| CAS Number | 1021083-46-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxy and hydroxy groups may facilitate hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Research indicates that compounds similar to this imidazo derivative exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against several human cancer cell lines. The following table summarizes the IC values observed in vitro:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 18.5 | |
| HCT-116 (colorectal cancer) | 12.7 | |
| NCI-H460 (lung carcinoma) | 22.1 | |
| K-562 (chronic myeloid leukemia) | 15.0 |
These results indicate a promising potential for this compound as an anticancer agent.
Mechanistic Insights
The mechanism underlying the antiproliferative action of this compound involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased levels of caspase activity, a hallmark of apoptosis. For instance, in HCT-116 cells, the production of caspase 3 was significantly elevated upon treatment with the compound at concentrations corresponding to its IC value .
Case Studies
A notable case study involved the evaluation of this compound's efficacy against various tumor models in vivo. In a xenograft model using HCT-116 cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups receiving vehicle treatment. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment .
Q & A
Basic: What are the recommended synthetic routes for 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
Methodological Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions under phase-transfer catalysis (PTC). For example, analogous compounds are synthesized by reacting substituted pyridine diamines with aldehydes in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Post-synthesis, purify via column chromatography and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR/IR : Assign proton environments via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For accurate bond-length analysis, ensure data-to-parameter ratios > 10 and R-factors < 0.05 .
Basic: What physicochemical properties should be characterized for this compound?
Methodological Answer:
Key properties include:
- Solubility : Test in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~260–300 nm for imidazo-pyridines).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
- pKa : Determine via potentiometric titration in aqueous-organic solvents .
Advanced: How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Validate binding poses with experimental IC values from kinase inhibition assays .
Advanced: How to establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., ethoxy → methoxy, methyl → halogen) and compare bioactivity.
- Biological assays : Test antimicrobial activity via MIC assays (Gram-positive/negative strains) and anticancer potential via MTT assays (IC against HeLa or MCF-7 cells) .
- QSAR models : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, polar surface area) with activity .
Advanced: How to resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R < 0.05 .
- Dynamic effects in NMR : If crystal structures suggest planar conformations but NMR shows fluxionality, perform variable-temperature NMR (VT-NMR) to study rotational barriers .
Advanced: What strategies are recommended for pharmacological profiling?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- In vivo studies : Conduct pharmacokinetics (e.g., C, t) in rodent models after oral/intravenous administration. Monitor metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
